molecular formula C6H6N4O B024355 9-Deazaguanine CAS No. 65996-58-9

9-Deazaguanine

Cat. No. B024355
CAS RN: 65996-58-9
M. Wt: 150.14 g/mol
InChI Key: FFYPRJYSJODFFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-deazaguanine involves several key steps, including protection of functional groups, reductive cyclization, and the removal of protecting groups. An improved synthesis method uses the benzyloxymethyl group to protect the N3-position of the precursor molecule, followed by treatment with DMF-dimethylacetal and catalytic hydrogenation to yield 9-deazaguanine (Liu et al., 2002). This method provides an efficient route to produce 9-deazaguanine with high purity.

Molecular Structure Analysis

9-Deazaguanine derivatives have been designed based on structural analyses, such as X-ray crystallography, to serve as multi-substrate analogue inhibitors for enzymes like purine nucleoside phosphorylase (PNP). The structural modification, such as the introduction of difluoromethylene phosphonic acid via a linker, has been shown to enhance inhibitory activity against PNP, indicating the significance of precise molecular structure design in developing potent enzyme inhibitors (Hikishima et al., 2010).

Chemical Reactions and Properties

The reactivity of 9-deazaguanine can be attributed to its purine-like structure, which allows it to participate in various chemical reactions, including halogenation and nucleoside formation. For instance, the synthesis of N7-glycosylated 9-deazaguanine derivatives involves regioselective halogenation and subsequent nucleobase-anion glycosylation, showcasing the chemical versatility of 9-deazaguanine (Seela et al., 2004).

Physical Properties Analysis

The physical properties of 9-deazaguanine derivatives, such as solubility and crystallinity, play a crucial role in their biological efficacy and pharmacokinetic profile. Research focusing on the solution structures of purine base analogues like 9-deazaguanine has revealed insights into their protonation states, predominant tautomers, and structural dynamics in solution, which are critical for understanding their interaction with biological targets (Karnawat & Puranik, 2016).

Chemical Properties Analysis

The chemical properties of 9-deazaguanine, including its reactivity, stability, and interaction with other molecules, underpin its potential as a therapeutic agent. Its ability to form stable complexes with enzymes, as demonstrated through structural-based design and synthesis of novel derivatives, highlights the importance of chemical properties in the development of enzyme inhibitors (Secrist et al., 1993).

Scientific Research Applications

  • Inhibition of T-Lymphoblast Replication and Immunosuppression : CI-1000, a 9-deazaguanine analog, is known to inhibit human T-lymphoblast replication and the mixed lymphocyte response. It also facilitates the intracellular accumulation of deoxyguanosine triphosphate, indicating its potential in immunosuppressive therapies (Robertson et al., 1994).

  • As an Oral PNP Inhibitor : 9-Benzyl-9-deazaguanine (BzDAG) is a potent orally active inhibitor of purine nucleoside phosphorylase (PNP) with clinical interest as an immunosuppressive and anti-inflammatory agent (Bennett et al., 1993).

  • Antiproliferative Activity : Certain 9-deazaguanine derivatives have shown moderate antiproliferative activity against various tumor cells, indicating their potential in cancer research (Suver et al., 2008).

  • Inhibitors of Mammalian PNPs : Derivatives like homo-DFPP-DG are potent inhibitors of mammalian purine nucleoside phosphorylase (PNP) at intracellular concentrations of around 1 mM (Yatsu et al., 2008).

  • Applications in Medicinal Research and Supramolecular Assemblies : Deazaguanines are important for both medicinal research and forming supramolecular assemblies, highlighting the importance of simplified synthesis methods for their functionalization (Pruet & Kevlishvili, 2017).

  • As a Potent PNP Inhibitor : 9-(arylmethyl)-9-deazapurines are strong inhibitors of purine nucleoside phosphorylase, with a range of inhibitory concentrations, showing their potency and potential as pharmaceutical agents (Montgomery et al., 1993).

  • Inhibitory Binding Modes : 9-Deazaguanine derivatives are not only potent inhibitors but also have well-characterized modes of binding as determined by X-ray crystallography, which is crucial for drug design (Secrist et al., 1993).

  • Improved Synthesis Techniques : There have been advancements in the synthesis of 9-deazaguanine, indicating ongoing research and interest in its applications (Liu et al., 2002).

  • Applications Against Infectious Diseases : Deaza analogs of nucleobases like 9-deazaguanine have potential as drugs against infectious diseases caused by parasites but may also bind and inhibit host enzymes, showing their broad-spectrum potential (Karnawat & Puranik, 2016).

  • Measurement in Biological Fluids : A specific high-performance liquid chromatographic method has been developed for measuring 9-(3-pyridylmethyl)-9-deazaguanine in biological fluids, which is essential for future clinical studies (Yan et al., 1997).

Safety And Hazards

9-Deazaguanine may increase the hyperkalemic activities of Olodaterol . The metabolism of 9-Deazaguanine can be decreased when combined with Ondansetron . No special precautions are necessary if used correctly .

Future Directions

9-Deazaguanine acts as a potent inhibitor of purine nucleoside phosphorylase (PNP), which is used to control T cell proliferation, particularly in T cell cancers, autoimmune diseases, and tissue transplant rejection . This suggests potential future directions in the treatment of these conditions.

properties

IUPAC Name

2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
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InChI

InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYPRJYSJODFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216202
Record name 9-Deazaguanine
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Deazaguanine

CAS RN

65996-58-9
Record name 9-Deazaguanine
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Record name 9-Deazaguanine
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Record name 65996-58-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
561
Citations
NS Girgis, MA Michael, DF Smee… - Journal of medicinal …, 1990 - ACS Publications
C-Glycosylation of two guanine analogues, 9-deaza-and 7-deazaguanine, has been achieved under Friedel-Crafts conditions, providing a direct synthetic route to9-deazaguanosine (4; …
Number of citations: 66 pubs.acs.org
JA Montgomery, S Niwas, JD Rose… - Journal of medicinal …, 1993 - ACS Publications
… the 9-deazaguanine and 8-amino-9-deazaguanine analogs. In the first case, the amino group of Asn-243 forms hydrogen bonds with 0(6) and N(7) of the purine. Asn-243 is anchored in …
Number of citations: 166 pubs.acs.org
I Kolossváry, WC Guida - Journal of Computational Chemistry, 1999 - Wiley Online Library
… We found that for 9-benzyl-9-deazaguanine, a 6.0 Å shell, with a 3.5 Å van der Waals cutoff … using 9-(cyclohexyl-methyl)-9-deazaguanine. In addition to possessing two rotatable bonds (…
Number of citations: 226 onlinelibrary.wiley.com
S Hikishima, M Hashimoto, L Magnowska… - Bioorganic & medicinal …, 2007 - Elsevier
… 9-deazaguanine unit. Inspections of literature revealed that suitably protected 9-deazaguanine … 2 was transformed to 9-iodo-9-deazaguanine derivative 3 by NIS-mediated selective …
Number of citations: 33 www.sciencedirect.com
F Seela, KI Shaikh, T Wiglenda… - Helvetica chimica …, 2004 - Wiley Online Library
… Therefore, 9-deazaguanine was chosen as nucleobase … The 9-alkyl-substituted derivatives of 9-deazaguanine show … a protocol for the synthesis of the 9-deazaguanine N7-(2о-deoxyribo…
Number of citations: 6 onlinelibrary.wiley.com
M Suver, B Žinić, T Portada, A Bzowska… - Croatica Chemica …, 2008 - hrcak.srce.hr
… 9-Deazaguanine 9-DG, 1-methyl-9-deazaguanine AG-19-K1 and 1,7-dimethyl-9-deazaguanine … Cytotoxic effects of 9-deazaguanine derivatives on cell growth were determined by the …
Number of citations: 5 hrcak.srce.hr
S Hikishima, M Hashimoto, L Magnowska… - Bioorganic & Medicinal …, 2010 - Elsevier
… that suitably protected 9-deazaguanine derivative 6 has been … transformed to 9-iodo-9-deazaguanine derivative 7 by NIS-mediated … , 9-deazaguanine, 1-methyl-9-deazaguanine and 1,7-…
Number of citations: 28 www.sciencedirect.com
K Breer, L Glavaš‐Obrovac, M Suver… - The FEBS …, 2010 - Wiley Online Library
… of PNP, namely 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid [[10, 11]]. All of these 9-deazaguanine derivatives are potent inhibitors of calf …
Number of citations: 13 febs.onlinelibrary.wiley.com
CD Kwong, AJ Elliot… - Journal of Labelled …, 1998 - Wiley Online Library
… A PNP inhibitor currently in clinical trials is 9(3-pyridylmethyl)-9-deazaguanine (2-amino-7-(… We now report an improved route which gives 9-(3-pyridylmethyl)-[2-“C]-9-deazaguanine 1 …
WB Parker, PW Allan, S Niwas, JA Montgomery… - Cancer research, 1994 - AACR
Effect of 9-Benzyl-9-deazaguanine, a Potent Inhibitor of Furine Nucleoside Phosphorylase, on … the metabolic basis of this strategy by examining the effects of 9-benzyl-9-deazaguanine …
Number of citations: 7 aacrjournals.org

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